molecular formula C7H16ClNO B2934749 2-(Piperidin-2-yl)ethanol hydrochloride CAS No. 1215020-95-3

2-(Piperidin-2-yl)ethanol hydrochloride

Cat. No. B2934749
CAS RN: 1215020-95-3
M. Wt: 165.66
InChI Key: LJOCPKDUBFJADK-UHFFFAOYSA-N
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Description

“2-(Piperidin-2-yl)ethanol hydrochloride” is a chemical compound with the molecular formula C7H16ClNO . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “2-(Piperidin-2-yl)ethanol hydrochloride” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Piperidin-2-yl)ethanol hydrochloride” include its molecular formula (C7H16ClNO), average mass (165.661 Da), and monoisotopic mass (165.092041 Da) .

Scientific Research Applications

Molecular Interactions and Complex Formation

2-(1-Piperidine)ethanol (PEt) demonstrates significant potential in forming hydrogen-bonded complexes, as illustrated by its interaction with 2,6-dichloro-4-nitrophenol (DCNP). These complexes are characterized by cooperative hydrogen bonds, showcasing the ability of PEt to engage in intricate molecular arrangements. This property is critical for understanding molecular interactions in various scientific fields, including materials science and pharmaceuticals (Dega-Szafran et al., 2019).

Synthesis Applications

PEt serves as a valuable precursor in synthetic chemistry. Its structural characteristics, such as the stereocenter at the 2-position of the piperidine skeleton and the presence of an easily-functionalizable alcohol group, make it a versatile starting material. This is particularly evident in its use for the enantioselective synthesis of various natural and synthetic compounds, highlighting its utility in complex synthetic pathways (Perdicchia et al., 2015).

Enzymatic Kinetic Resolution

The enantioselective synthesis of 2-piperidineethanol showcases its significance in producing enantiomerically pure compounds. The enzymatic kinetic resolution of this compound underscores its utility in generating substances with specific stereochemistry, crucial for the pharmaceutical industry and materials science (Perdicchia et al., 2015).

Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, 2-(pyridin-2-yl)ethanol, a related compound, serves as an innovative protecting group for methacrylic acid (MAA). This application is significant for the development of polymers with specific functionalities, demonstrating the broader utility of piperidine-ethanol derivatives in creating advanced materials (Elladiou & Patrickios, 2012).

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .

properties

IUPAC Name

2-piperidin-2-ylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c9-6-4-7-3-1-2-5-8-7;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOCPKDUBFJADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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